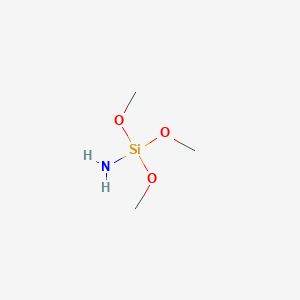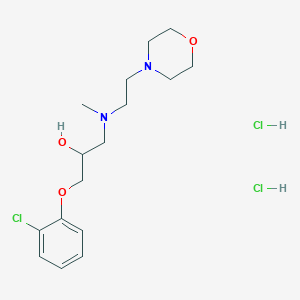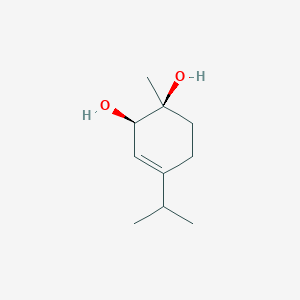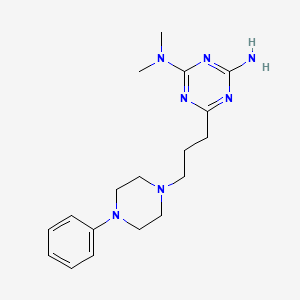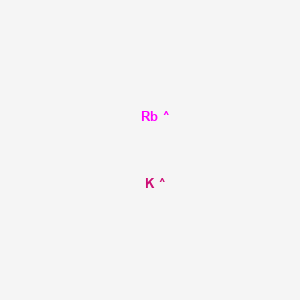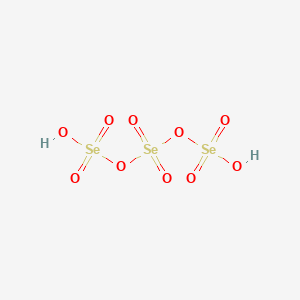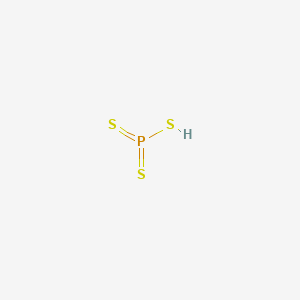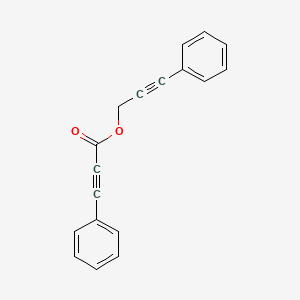
Hydroperoxide, 4-(1-methylethyl)phenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroperoxide, 4-(1-methylethyl)phenyl, also known as 4-isopropylbenzyl hydroperoxide, is an organic compound with the molecular formula C10H14O2. It is a hydroperoxide derivative of isopropylbenzene and is commonly used as an intermediate in various chemical processes. This compound is known for its reactivity and is utilized in several industrial applications, particularly in the synthesis of other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroperoxide, 4-(1-methylethyl)phenyl, is typically synthesized through the oxidation of isopropylbenzene (cumene) using hydrogen peroxide. The reaction is catalyzed by acids or other catalysts to facilitate the formation of the hydroperoxide group. The general reaction can be represented as follows:
[ \text{C}9\text{H}{12} + \text{H}_2\text{O}_2 \rightarrow \text{C}9\text{H}{11}\text{OOH} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound, is carried out in large-scale reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize yield and purity. Continuous flow reactors are often used to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Hydroperoxide, 4-(1-methylethyl)phenyl, undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to the corresponding alcohol.
Substitution: It can participate in substitution reactions where the hydroperoxide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to replace the hydroperoxide group under appropriate conditions.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the hydroperoxide group.
Scientific Research Applications
Hydroperoxide, 4-(1-methylethyl)phenyl, has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its role in oxidative stress and its effects on biological systems.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs that target oxidative stress-related diseases.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of hydroperoxide, 4-(1-methylethyl)phenyl, involves the generation of reactive oxygen species (ROS) through the decomposition of the hydroperoxide group. These ROS can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative stress and cellular damage. The compound’s reactivity is primarily due to the presence of the hydroperoxide group, which can undergo homolytic cleavage to produce free radicals.
Comparison with Similar Compounds
Hydroperoxide, 4-(1-methylethyl)phenyl, can be compared with other similar hydroperoxide compounds, such as:
Cumene hydroperoxide: Similar in structure but with different reactivity and applications.
Tert-butyl hydroperoxide: Another hydroperoxide with distinct properties and uses.
Methyl ethyl ketone peroxide: Used in polymerization reactions and as a curing agent.
Each of these compounds has unique properties and applications, making this compound, a valuable compound in its own right due to its specific reactivity and versatility in various chemical processes.
Properties
CAS No. |
21204-44-4 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-hydroperoxy-4-propan-2-ylbenzene |
InChI |
InChI=1S/C9H12O2/c1-7(2)8-3-5-9(11-10)6-4-8/h3-7,10H,1-2H3 |
InChI Key |
KXTYIWMMFJGCIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



